N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives, closely related to the chemical compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These compounds have been examined for their potential in forming 1D and 2D supramolecular architectures through hydrogen bonding interactions. Furthermore, these complexes have demonstrated significant antioxidant activity, assessed through various in vitro methods, suggesting potential applications in the development of antioxidant agents (Chkirate et al., 2019).
Catalysis in Organic Reactions
Research on acetamide derivatives featuring imidazole rings, which share a structural resemblance with the specified compound, has shown promising results in catalyzing alkene epoxidation reactions. These manganese(II) complexes, both in homogeneous and heterogenized forms, have been evaluated for their efficiency in facilitating alkene epoxidation with H2O2, presenting a novel approach to catalysis in organic synthesis (Serafimidou et al., 2008).
Antiprotozoal Agents
A study on imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, highlighted their synthesis and efficacy as antiprotozoal agents. These compounds have been found to exhibit strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing to potential applications in the treatment of protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
The investigation into 1-(2-ethylamino)-2-methylimidazoline and related compounds, which bear similarity to the target compound, has provided insights into their roles as corrosion inhibitors. These studies have utilized electrochemical methods to assess the effectiveness of these compounds in protecting carbon steel in acid media, revealing a new avenue for developing corrosion-resistant materials (Cruz et al., 2004).
Energetic Materials
Research on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, which share structural features with the specified compound, has led to the development of insensitive energetic materials. These compounds have been synthesized and characterized, showing moderate thermal stabilities and insensitivity towards impact and friction, making them suitable candidates for safer energetic materials (Yu et al., 2017).
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-3-4-7-16(14)25-13-19(23)20-10-9-18-21-15(12-22(18)2)17-8-5-11-24-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDWEPBFWYHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NC(=CN2C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.